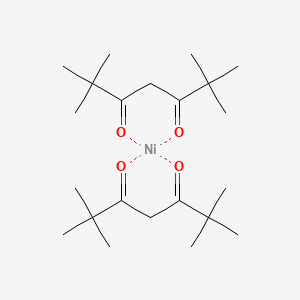
Nickel;2,2,6,6-tetramethylheptane-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nickel;2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of nickel salts with 2,2,6,6-tetramethylheptane-3,5-dione under controlled conditions. One common method involves dissolving nickel(II) acetate in a suitable solvent, such as ethanol, and then adding 2,2,6,6-tetramethylheptane-3,5-dione. The mixture is then heated under reflux conditions to facilitate the formation of the complex .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as metal-organic chemical vapor deposition (MOCVD). This technique is particularly useful for producing high-purity materials for electronic and optical applications .
Análisis De Reacciones Químicas
Types of Reactions
Nickel;2,2,6,6-tetramethylheptane-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state complexes.
Reduction: It can also be reduced to form lower oxidation state species.
Substitution: Ligand substitution reactions are common, where the 2,2,6,6-tetramethylheptane-3,5-dione ligands can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Ligand substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction could produce nickel(I) species. Ligand substitution reactions result in the formation of new nickel complexes with different ligands .
Aplicaciones Científicas De Investigación
Nickel;2,2,6,6-tetramethylheptane-3,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various nickel-containing compounds and materials.
Biology: The compound’s stability and reactivity make it useful in studying nickel’s biological roles and interactions.
Medicine: Research into nickel-based drugs and therapies often utilizes this compound as a starting material.
Industry: It is employed in the production of high-purity nickel films and coatings, particularly in the electronics and optics industries
Mecanismo De Acción
The mechanism by which Nickel;2,2,6,6-tetramethylheptane-3,5-dione exerts its effects involves the coordination of the nickel ion with the 2,2,6,6-tetramethylheptane-3,5-dione ligands. This coordination stabilizes the nickel ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Nickel(II) acetylacetonate: Similar in structure but uses acetylacetone as the ligand.
Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate): A copper analog with similar coordination properties.
Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate): A barium analog used in different applications
Uniqueness
Nickel;2,2,6,6-tetramethylheptane-3,5-dione is unique due to its specific coordination environment and the stability it provides to the nickel ion. This stability makes it particularly useful in high-temperature and high-purity applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
41749-92-2 |
|---|---|
Fórmula molecular |
C22H40NiO4 |
Peso molecular |
427.2 g/mol |
Nombre IUPAC |
nickel;2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/2C11H20O2.Ni/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H2,1-6H3; |
Clave InChI |
BHOWDFQWOAEFLI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Ni] |
SMILES canónico |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Ni] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















